molecular formula C9H13N3O B13304697 (3R)-3-Amino-3-(6-methylpyridin-3-yl)propanamide

(3R)-3-Amino-3-(6-methylpyridin-3-yl)propanamide

Cat. No.: B13304697
M. Wt: 179.22 g/mol
InChI Key: SMQRWRBQTGXBEQ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Amino-3-(6-methylpyridin-3-yl)propanamide is a chemical compound with a specific stereochemistry, characterized by the presence of an amino group, a methyl-substituted pyridine ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(6-methylpyridin-3-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridine and suitable amine precursors.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including alkylation and amination.

    Final Product Formation: The intermediate is then subjected to further reactions, such as reduction and amidation, to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Processing: Utilizing batch reactors to control reaction parameters and monitor the progress of the synthesis.

    Continuous Flow Processing: Implementing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(6-methylpyridin-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution Reagents: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

(3R)-3-Amino-3-(6-methylpyridin-3-yl)propanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate and its biological activity.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Industrial Applications: The compound is explored for its use in various industrial processes, such as catalysis and material synthesis.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(6-methylpyridin-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(pyridin-3-yl)propanamide: Lacks the methyl group on the pyridine ring.

    (3R)-3-Amino-3-(6-chloropyridin-3-yl)propanamide: Contains a chlorine substituent instead of a methyl group.

Uniqueness

(3R)-3-Amino-3-(6-methylpyridin-3-yl)propanamide is unique due to the presence of the 6-methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

(3R)-3-amino-3-(6-methylpyridin-3-yl)propanamide

InChI

InChI=1S/C9H13N3O/c1-6-2-3-7(5-12-6)8(10)4-9(11)13/h2-3,5,8H,4,10H2,1H3,(H2,11,13)/t8-/m1/s1

InChI Key

SMQRWRBQTGXBEQ-MRVPVSSYSA-N

Isomeric SMILES

CC1=NC=C(C=C1)[C@@H](CC(=O)N)N

Canonical SMILES

CC1=NC=C(C=C1)C(CC(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.